Rotundifolone

TRPM8 Channel Vasorelaxation Monoterpene Selectivity

Rotundifolone (Piperitenone oxide) ensures experimental reliability through its validated selectivity. As a TRPM8 agonist, it activates the channel without confounding TRPV1 interference—unlike menthol—making it essential for vascular studies. It serves as a certified reference standard for GC-MS/FID chemotyping of Mentha essential oils (retention index verified). Additionally, its established LC50 (62.5 ppm against Aedes aegypti) and antinociceptive baseline activity provide a benchmark for SAR studies. Choose this high-purity standard to eliminate functional ambiguity and ensure reproducibility.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 3564-96-3
Cat. No. B1678437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundifolone
CAS3564-96-3
SynonymsPiperitenone oxide;  Lippione;  Rotundifolone;  cis-Piperitenone epoxide;  Piperitenone oxide, (+-)-; 
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(=C1CCC2(C(C1=O)O2)C)C
InChIInChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1
InChIKeyAKASWINDKIEEBO-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rotundifolone (CAS 3564-96-3) Procurement Guide: Chemical Identity, Source, and Key Monoterpene Characteristics


Rotundifolone, also known as piperitenone oxide, is a naturally occurring oxygenated monoterpene with the IUPAC name (1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one and molecular formula C₁₀H₁₄O₂ . It is a major constituent of the essential oils from several Mentha species, including Mentha x villosa and Mentha rotundifolia, where it can be present at concentrations up to 65.99% [1]. Structurally, it is characterized by a p-menthane skeleton featuring both an epoxide and a ketone functional group [2]. This compound has been identified as a constituent of the carvone biosynthetic pathway and is recognized as a potential biomarker for spearmint consumption [3]. Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 255.3±19.0 °C at 760 mmHg .

Why Rotundifolone (Piperitenone Oxide) Cannot Be Substituted by Common Mentha Monoterpenes Like Menthol or Pulegone


Substituting rotundifolone with other Mentha-derived monoterpenes like menthol or pulegone is not scientifically valid due to significant differences in target selectivity and potency. While menthol is a well-known TRPM8 channel agonist, rotundifolone activates the same channel with greater selectivity, indicating a distinct pharmacological interaction that cannot be assumed for other monoterpenes [1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that the presence and specific arrangement of epoxide and ketone groups on the p-menthane ring critically modulate rotundifolone's spasmolytic and antinociceptive activities [2]. For instance, analogues lacking the epoxy group, such as (+)-pulegone, do not exhibit equivalent relaxation effects in isolated ileum, underscoring that the unique functional group composition of rotundifolone is essential for its specific bioactivity profile [3]. Therefore, generic substitution without quantitative functional validation risks losing the precise activity required for specialized research or industrial applications.

Rotundifolone (CAS 3564-96-3) Quantitative Differentiation Evidence Against Key Comparators


TRPM8 Channel Selectivity: Rotundifolone vs. Menthol in Vascular Relaxation

Rotundifolone induces relaxation in rat superior mesenteric artery by activating TRPM8 channels. Crucially, it demonstrates greater selectivity than menthol, the classic TRPM8 agonist, as its effect was not significantly attenuated by the non-selective TRP channel blocker ruthenium red or by capsaicin-mediated desensitization of TRPV1 channels, highlighting a more targeted mechanism [1].

TRPM8 Channel Vasorelaxation Monoterpene Selectivity

Larvicidal Potency: Rotundifolone Outperforms Structural Analogues Against Aedes aegypti

In a comparative study against Aedes aegypti larvae, rotundifolone exhibited an LC50 of 62.5 ppm. A set of 15 analogues were tested, and all were found to be less potent than rotundifolone, with the sole exception of (−)-limonene [1]. The study concluded that replacement of C–C double bonds with epoxide groups generally decreases larvicidal potency, and that the presence of α,β-unsaturated carbonyls contributes to toxicity [2].

Larvicidal Activity Aedes aegypti SAR Studies

Spasmolytic Activity: Structural Determinants of Potency in Ileum Relaxation

In isolated guinea-pig ileum, rotundifolone's spasmolytic activity served as a baseline. Five of the seven tested analogues were more potent than rotundifolone, except for pulegone and (+)-limonene. Notably, the comparison between rotundifolone and (+)-pulegone revealed that the absence of the epoxy group did not decrease the relaxation of the ileum, suggesting the epoxide is not essential for this activity [1]. However, carvone epoxide was significantly more potent than rotundifolone, indicating that the functional group arrangement on the ring critically influences activity [2].

Spasmolytic Activity Ileum Relaxation Structure-Activity Relationship

Antinociceptive Activity: Rotundifolone as a Baseline for Analogue Potency

In the acetic acid-induced writhing test in mice, rotundifolone served as the reference compound. All tested analogues (limonene oxide, (+)-pulegone, pulegone oxide, carvone epoxide, (-)-carvone, and (+)-carvone) were found to be more antinociceptive than rotundifolone itself [1]. The study demonstrated that the epoxide group contributes as much as the ketone group to antinociceptive activity, but structural modifications can further enhance potency [2].

Antinociceptive Pain Models Writhing Test

Trypanocidal Activity: Rotundifolone Superior to (R)-Limonene Against T. cruzi

Rotundifolone demonstrated potent trypanocidal activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, with an IC50 value lower than 10.0 µg/mL [1]. In the same study, the major co-occurring monoterpene (R)-limonene was also tested and showed an IC50 value lower than 34.0 µg/mL but was notably less active than rotundifolone [2]. Rotundifolone was identified as the most active compound among those isolated from Lippia pedunculosa essential oil [3].

Trypanocidal Trypanosoma cruzi Chagas Disease

Antimicrobial Activity: Rotundifolone Shows Comparable Efficacy to Key Analogues

Rotundifolone demonstrated antimicrobial activity against standard strains of Staphylococcus aureus ATCC 25923 and Candida albicans ATCC 76645. Its activity was similar to that of limonene oxide and (+)-pulegone against these specific strains [1]. Notably, none of the compounds, including rotundifolone, exhibited activity against the Gram-negative bacteria Escherichia coli ATCC 25922 or Pseudomonas aeruginosa ATCC 27853 [2]. The method used was disc diffusion, which provides a qualitative or semi-quantitative zone of inhibition measurement rather than a precise MIC value [3].

Antimicrobial Staphylococcus aureus Candida albicans

Rotundifolone (CAS 3564-96-3): Evidence-Based Research and Industrial Application Scenarios


Pharmacological Research: Selective TRPM8 Channel Activation Studies

Rotundifolone is the preferred choice for ex vivo vascular studies requiring selective activation of TRPM8 channels without confounding TRPV1 or other TRP channel interference. Its demonstrated selectivity over menthol, as shown by its response not being attenuated by ruthenium red or capsaicin desensitization, makes it a superior tool compound for isolating TRPM8-mediated vasorelaxation pathways [1].

Vector Control R&D: Larvicidal Lead Compound Screening

Rotundifolone serves as a validated reference standard for structure-activity relationship (SAR) studies in mosquito larvicide development. Its established LC50 of 62.5 ppm against Aedes aegypti and its superior potency compared to 14 of 15 structural analogues provide a benchmark for evaluating novel synthetic derivatives or natural product extracts [1].

Natural Product Chemistry: Analytical Reference Standard for Mentha Essential Oils

Given its presence as a major constituent in numerous Mentha species—ranging from 42.6% in M. rotundifolia to 65.99% in some M. aquatica chemotypes—rotundifolone is an essential reference standard for GC-MS and GC-FID analysis of Mentha essential oils [1][2]. Its unique mass spectrum and retention index are critical for accurate chemotaxonomic classification and quality control of botanical materials [3].

Analgesic Drug Discovery: Reference Standard for Antinociceptive SAR

In analgesic screening programs using the acetic acid-induced writhing test, rotundifolone is a well-characterized, moderately active reference compound. All tested analogues demonstrated greater potency, making rotundifolone a reliable baseline control to validate assay sensitivity and benchmark the activity of novel synthetic monoterpenes [1].

Technical Documentation Hub

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